methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Overview
Description
Methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Mechanism of Action
Target of Action
Thiophene-based analogs, such as the compound , have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects . .
Mode of Action
The mode of action of thiophene derivatives can vary widely depending on their specific structure and the biological targets they interact with . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers . .
Biochemical Pathways
Thiophene derivatives can influence a variety of biochemical pathways due to their diverse biological activities . For instance, some thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Result of Action
The result of a compound’s action at the molecular and cellular level is largely dependent on its mode of action and the biochemical pathways it affects. As mentioned earlier, thiophene derivatives can have a variety of biological effects . .
Biochemical Analysis
Biochemical Properties
Methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling processes .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For instance, it can inhibit the activity of certain kinases by binding to their active sites, leading to a decrease in kinase activity and subsequent changes in cell signaling . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in gene expression and cellular metabolism . Additionally, the stability and degradation of this compound can influence its long-term effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and therapeutic efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, and it can bind to plasma proteins, affecting its distribution in the body . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the Gewald reaction, which is used to synthesize thiophene derivatives. This reaction involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be efficient for thiophene derivatives. For example, the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can yield high-purity thiophene derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like DMSO or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives.
Scientific Research Applications
Methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives like ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 3-aminobenzo[b]thiophenes .
Uniqueness
What sets methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-22-11-7-10(8-12(9-11)23-2)16(20)19-17-15(18(21)24-3)13-5-4-6-14(13)25-17/h7-9H,4-6H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLISSZFUSXFSGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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